molecular formula C21H14N2O4 B6105656 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide

Cat. No. B6105656
M. Wt: 358.3 g/mol
InChI Key: WEJDKIAXUUCWDL-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. In

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. It also appears to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, reduce the production of inflammatory cytokines, and have neuroprotective effects. Additionally, it has been shown to have antioxidant properties, which may contribute to its overall pharmacological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 in lab experiments is its potential pharmacological properties. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound 1 in lab experiments is its synthetic nature, which may limit its potential for clinical use.

Future Directions

There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1. One area of research could focus on its potential use in combination with other drugs or therapies to enhance its pharmacological effects. Additionally, further studies could investigate its potential use in treating other diseases and disorders, such as autoimmune diseases and cardiovascular disease. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound 1 to facilitate its use in clinical settings.
Conclusion
In conclusion, this compound 1 is a synthetic this compound that has been of interest to researchers due to its potential pharmacological properties. It has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. While its mechanism of action is not fully understood, it appears to act through multiple pathways and have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could further elucidate its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reacted with 2-furoyl chloride to form N-(2-furoyl)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione. Finally, this this compound is reacted with acrylic acid to form this compound.

Scientific Research Applications

Compound 1 has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-(1,3-dioxo-2-phenylisoindol-5-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(11-9-16-7-4-12-27-16)22-14-8-10-17-18(13-14)21(26)23(20(17)25)15-5-2-1-3-6-15/h1-13H,(H,22,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDKIAXUUCWDL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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